molecular formula C18H24N4O4 B6504961 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea CAS No. 1396859-10-1

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea

Cat. No. B6504961
CAS RN: 1396859-10-1
M. Wt: 360.4 g/mol
InChI Key: WEMIDTPVIXDUNR-UHFFFAOYSA-N
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Description

The compound appears to contain a urea group, a pyrimidine ring, and a dimethoxyphenyl group. These types of compounds are often studied for their potential biological activities .


Chemical Reactions Analysis

The chemical reactivity of a compound can be predicted based on its functional groups. For example, the urea group might participate in acid-base reactions, and the pyrimidine ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and pKa can be determined experimentally or predicted using computational methods .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. These might include studies on acute toxicity, chronic toxicity, carcinogenicity, and environmental toxicity .

Future Directions

Future research on this compound might include further studies on its synthesis, characterization, and potential biological activities. Additionally, researchers might investigate its mechanism of action and toxicological properties in more detail .

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-4-14-10-17(23)22(12-21-14)8-7-19-18(24)20-11-13-5-6-15(25-2)16(9-13)26-3/h5-6,9-10,12H,4,7-8,11H2,1-3H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMIDTPVIXDUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNC(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxybenzyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

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